5-Chloro-2'-fluoro-2-hydroxybenzophenone

Description

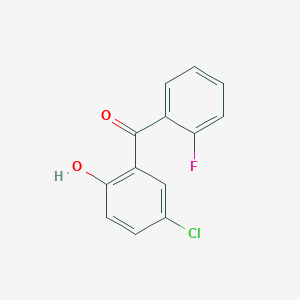

5-Chloro-2'-fluoro-2-hydroxybenzophenone is a benzophenone derivative characterized by a hydroxy group at position 2, a chlorine atom at position 5 on the first benzene ring, and a fluorine atom at position 2' on the second benzene ring. This trifunctional substitution pattern confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research. Its molecular formula is C₁₃H₈ClFO₂, with a molecular weight of 254.66 g/mol .

Properties

Molecular Formula |

C13H8ClFO2 |

|---|---|

Molecular Weight |

250.65 g/mol |

IUPAC Name |

(5-chloro-2-hydroxyphenyl)-(2-fluorophenyl)methanone |

InChI |

InChI=1S/C13H8ClFO2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H |

InChI Key |

QPKWHQMROREQAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Physicochemical Properties

- 2-Amino-5-chloro-2'-fluorobenzophenone: Likely higher than 2-hydroxy derivatives due to hydrogen bonding from the amino group.

- Hydrogen Bonding: The hydroxy group in this compound enhances solubility in polar solvents compared to non-hydroxylated analogs like 2-Amino-5-chloro-2'-fluorobenzophenone .

Preparation Methods

Reaction Pathway:

-

Starting Material : 2-Hydroxy-5-chlorobenzoic acid.

-

Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) generates 2-hydroxy-5-chlorobenzoyl chloride.

-

Electrophilic Substitution : React with fluorobenzene in the presence of AlCl₃ (1.25 mol eq.) at 85°C for 18 hours.

-

Workup : Hydrolysis with NaOH and acidification yields the product.

Key Data:

Advantages : Scalable, minimal side products.

Limitations : Fluorobenzene’s low reactivity necessitates excess reagent.

Hoesch Reaction with Nitrile Intermediates

Reaction Pathway:

Key Data:

Advantages : Avoids acyl chloride handling.

Limitations : Requires strict moisture control.

Grignard Reagent-Based Ketone Synthesis

Reaction Pathway:

Key Data:

Advantages : High regioselectivity.

Limitations : Sensitive to reaction conditions; requires anhydrous setup.

Ullmann Condensation with Copper Catalysis

Reaction Pathway:

Key Data:

Advantages : Tolerates electron-withdrawing groups.

Limitations : Low efficiency; requires stoichiometric copper.

Multi-Step Diazotization and Hydrolysis

Reaction Pathway:

Key Data:

Advantages : Precise functional group transformation.

Limitations : Multi-step; intermediate purification required.

Microwave-Assisted Synthesis

Reaction Pathway:

Key Data:

Advantages : Rapid synthesis; high throughput.

Limitations : Specialized equipment required.

Industrial-Scale Alkaline Hydrolysis

Reaction Pathway:

Key Data:

Advantages : High yield; suitable for bulk production.

Limitations : Corrosive reagents; requires acid-resistant equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 70–75 | 98 | High | Moderate |

| Hoesch Reaction | 65–70 | 95 | Medium | Low |

| Grignard Synthesis | 60–68 | 95 | Low | High |

| Ullmann Condensation | 55–60 | 90 | Low | Moderate |

| Diazotization | 50–55 | 97 | Medium | High |

| Microwave-Assisted | 75–80 | 98 | High | Low |

| Industrial Hydrolysis | 85–90 | 99 | High | Moderate |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.